N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
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Overview
Description
N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules . The presence of the thiazole ring in its structure further enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can be achieved through several methods:
Chemical Reactions Analysis
N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with different reagents to form various heterocyclic compounds.
Cyclo Condensation: For example, the cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with biological targets through its thiazole ring. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This interaction can lead to various biological effects, such as antibacterial or antitumor activities .
Comparison with Similar Compounds
N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can be compared with other cyanoacetamides and thiazole-containing compounds:
Cyanoacetamides: These compounds are known for their role in heterocyclic synthesis and biological activities.
Thiazole Derivatives: Thiazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Similar compounds include:
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-17-14(10-20-11)13-5-3-12(4-6-13)9-15(19)18(2)8-7-16/h3-6,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTWNOLBTJJPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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